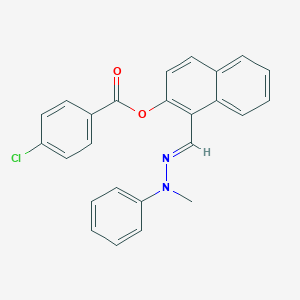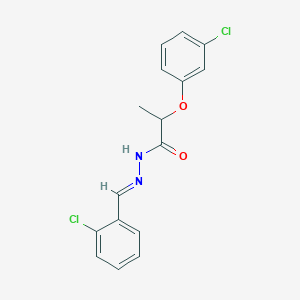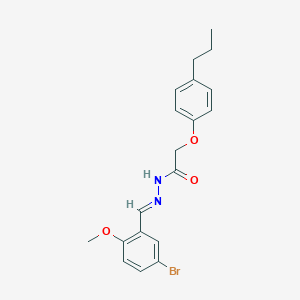![molecular formula C23H24N2O3 B386600 N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide](/img/structure/B386600.png)
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation reaction between 3-methoxy-4-propoxybenzaldehyde and 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-methoxy-4-ethoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- N’-(3-methoxy-4-butoxybenzylidene)-2-(1-naphthyl)acetohydrazide
- N’-(3-methoxy-4-propoxybenzylidene)-2-(2-naphthyl)acetohydrazide
Uniqueness
N’-(3-methoxy-4-propoxybenzylidene)-2-(1-naphthyl)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and naphthyl rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C23H24N2O3 |
|---|---|
Peso molecular |
376.4g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H24N2O3/c1-3-13-28-21-12-11-17(14-22(21)27-2)16-24-25-23(26)15-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14,16H,3,13,15H2,1-2H3,(H,25,26)/b24-16+ |
Clave InChI |
OWDVYBHWSDAAIZ-LFVJCYFKSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-3-{[4-({4-nitrobenzyl}oxy)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B386517.png)
![2-[2-(3-Methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B386518.png)



![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B386526.png)

![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)

![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B386534.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)
![6-bromo-2-(2-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B386537.png)


